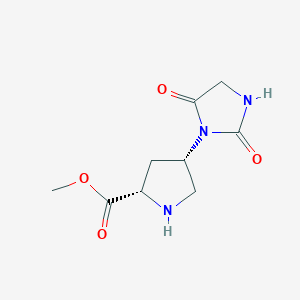

methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₉H₁₄N₂O₄

- Molecular Weight : 198.22 g/mol

The structure features a pyrrolidine ring substituted with a dioxoimidazolidine moiety, which is critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Modulation of Signal Transduction Pathways : It interacts with various signaling pathways, including those related to inflammation and immune response.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, mitigating oxidative stress in cells.

Anticancer Activity

This compound has demonstrated anticancer properties in various in vitro studies. For instance:

- Case Study 1 : In a study involving human cancer cell lines (e.g., breast and colon cancer), the compound inhibited cell growth by inducing apoptosis through caspase activation pathways. The IC50 values were found to be in the micromolar range, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Case Study 2 : A series of tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used as controls .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Approximately 75% |

| Metabolism | Hepatic metabolism |

| Elimination Half-Life | 6 hours |

Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further studies are needed to fully understand its safety profile .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : Transitioning from in vitro to in vivo models will help assess the efficacy and safety in a whole organism context.

- Formulation Development : Investigating various formulations could enhance bioavailability and targeted delivery.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins . Further exploration into its structure-activity relationship (SAR) could yield more potent derivatives for cancer treatment.

Drug Development

Pharmacological Profiles

this compound has been characterized for its pharmacokinetic properties. Its ability to cross biological membranes makes it a candidate for oral bioavailability studies. The compound's metabolic stability and solubility profiles are critical for formulation development .

Target Identification

Recent advancements in drug design have focused on identifying specific biological targets for this compound. Its interactions with various enzymes and receptors have been mapped using techniques such as molecular docking and in vitro assays, paving the way for targeted therapy approaches .

Synthetic Methodologies

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which streamline the synthesis of complex molecules. These reactions are advantageous due to their efficiency and ability to generate diverse chemical libraries rapidly .

Chiral Synthesis Techniques

Given its chiral nature, the compound is often synthesized using asymmetric synthesis techniques. This approach not only enhances yield but also ensures the production of specific enantiomers required for biological activity .

Propiedades

IUPAC Name |

methyl (2S,4S)-4-(2,5-dioxoimidazolidin-1-yl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-16-8(14)6-2-5(3-10-6)12-7(13)4-11-9(12)15/h5-6,10H,2-4H2,1H3,(H,11,15)/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUAMRCJNBNXGN-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)N2C(=O)CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)N2C(=O)CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.